(R)-1-(Octahydro-quinolizin-1-yl)-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10248-30-3 | |
| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R 1 Octahydro Quinolizin 1 Yl Methanol and Its Enantiomers/diastereomers
Strategies for Stereoselective Construction of the Quinolizidine (B1214090) Core
The development of stereoselective methods to construct the quinolizidine skeleton is paramount for the synthesis of optically pure (R)-1-(Octahydro-quinolizin-1-yl)-methanol and its isomers. These strategies often involve the formation of the bicyclic system in a manner that controls the relative and absolute stereochemistry of the newly formed chiral centers.
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions are a cornerstone in the synthesis of quinolizidine alkaloids. These reactions establish the core bicyclic structure while simultaneously setting the desired stereochemistry.
The intramolecular Mannich reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems. msu.edu In the context of quinolizidine synthesis, this reaction typically involves the cyclization of an amino-aldehyde or a related precursor to form the bicyclic core. The stereochemical outcome of the cyclization can be controlled by various factors, including the use of chiral auxiliaries, catalysts, or by substrate control.
A concise, three-step asymmetric total synthesis of (+)-epilupinine, a diastereomer of the target compound, highlights the efficiency of the intramolecular Mannich reaction. acs.orgnih.gov This synthesis utilizes an L-proline-catalyzed intramolecular Mannich reaction of an intermediate generated in situ. The use of L-proline cesium salt was found to be crucial for achieving high enantiomeric excess. acs.org The biosynthetic pathway of these alkaloids is also believed to involve a cascade reaction that includes an intramolecular Mannich-type cyclization. acs.org
Table 1: Key Features of an Asymmetric Intramolecular Mannich Reaction in the Synthesis of (+)-Epilupinine acs.orgnih.gov
| Step | Transformation | Key Reagents | Outcome |
| Key Cyclization | Intramolecular Mannich Reaction | L-proline cesium salt | High enantiomeric excess of the quinolizidine core. |
| Overall Synthesis | Three-step total synthesis | Commercially available reagents | Provides access to (+)-epilupinine. acs.orgnih.gov |
The Mannich reaction represents a classic and effective method for assembling alkylamines and has been widely applied in both academic and industrial settings. nih.gov Its intramolecular variant is particularly valuable in natural product synthesis for constructing complex ring systems. nih.gov
N-Acyliminium ions are highly reactive electrophilic species that readily undergo intramolecular cyclization with a variety of nucleophiles, including alkenes, alkynes, and aromatic rings, to form heterocyclic structures. nih.govarkat-usa.orgcapes.gov.br This methodology has been extensively used in the synthesis of alkaloids containing the quinolizidine framework. nih.gov The stereochemical course of these cyclizations can often be directed by chiral auxiliaries or by the inherent stereochemistry of the substrate.
The versatility of N-acyliminium ion cyclizations allows for the construction of a diverse range of complex polycyclic systems and natural-product-like scaffolds. nih.gov These reactions are pivotal in forming both carbon-carbon and carbon-heteroatom bonds, making them a powerful strategy in synthetic organic chemistry. nih.gov While specific examples directly targeting this compound are not extensively detailed in readily available literature, the general applicability of this method to quinolizidine synthesis is well-established. For instance, the synthesis of various indolizidine and quinolizidine derivatives has been achieved through the intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ions. scispace.com
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. wikipedia.orgbyjus.compressbooks.pubjuniperpublishers.com This powerful method is instrumental in the synthesis of polycyclic molecules, including steroids and terpenoids. byjus.compressbooks.pub While the traditional Robinson annulation is used for carbocyclic systems, aza-versions of this reaction have been developed for the synthesis of nitrogen-containing heterocycles.
An aza-Robinson annulation strategy can be envisioned for the construction of the quinolizidine core. This would involve the conjugate addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization and condensation to afford the bicyclic system. The stereochemical control in such a sequence could potentially be achieved through the use of chiral catalysts or by employing enantiomerically pure starting materials. The product of a Robinson annulation is typically a substituted 2-cyclohexenone, which would then require further transformations to yield the target this compound. pressbooks.pub
Catalytic Asymmetric Approaches
The development of catalytic asymmetric methods provides an elegant and efficient means to access enantiomerically enriched compounds. These approaches utilize small amounts of a chiral catalyst to generate large quantities of the desired stereoisomer.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines, Brønsted acids, and other organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity.
In the context of quinolizidine synthesis, organocatalysts have been successfully employed in asymmetric Mannich reactions, as mentioned previously with the use of L-proline. acs.org Furthermore, organocatalytic strategies can be applied to other key bond-forming reactions necessary for the construction of the quinolizidine skeleton. For example, a highly enantioselective Mannich reaction of aldehydes with cyclic N-acyliminium ions has been developed using a synergistic catalytic system, combining a Brønsted or Lewis acid with a secondary amine organocatalyst. rsc.org This approach allows for the synthesis of tetrahydropyridine (B1245486) derivatives with the concurrent formation of two stereocenters, a structure that can serve as a precursor to the quinolizidine core. rsc.org
The application of organocatalysis in domino reactions offers a particularly efficient route to complex molecules by minimizing purification steps and reducing waste. nih.gov Such one-pot protocols are highly desirable for the synthesis of natural products and their analogues. nih.gov
Transition Metal-Catalyzed Enantioselective Routes
The construction of the quinolizidine scaffold and the establishment of its stereocenters have been effectively addressed through transition metal catalysis. These methods offer powerful tools for asymmetric synthesis, enabling high levels of stereocontrol.
One notable strategy involves the use of copper catalysts. For instance, the facial selective dearomatization of in situ generated quinolinium triflates has been achieved through enantioselective copper-catalyzed alkynylation. nih.gov This approach utilizes commercially available copper iodide and bis(oxazoline) ligands to create the chiral center with a high degree of enantioselectivity. nih.gov Although not a direct synthesis of the saturated quinolizidine ring, this method establishes a key stereocenter in a related quinolone system, which is a precursor to the quinolizidine core. nih.gov
Rhodium-based catalysts have also been explored. Chiral rhodium dimer catalysts, for example, have been developed for the enantioselective intermolecular amination of alcohol substrates. youtube.com These catalysts can create valuable protected 1,4-amino alcohol products, which are key structural motifs in alkaloids like lupinine (B175516), with good enantioselectivity and in higher yields than previous state-of-the-art methods. youtube.com The design of these catalysts often moves beyond simple steric repulsion, leveraging attractive non-covalent interactions to stabilize one diastereomeric transition state over the other. youtube.com
Further advancements include intramolecular aza-Michael reactions. A double asymmetric intramolecular aza-Michael reaction strategy has been devised to asymmetrically construct the quinolizidine skeleton, which has been successfully applied to the total synthesis of related alkaloids. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinolizidine Synthesis
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Copper Iodide / Bis(oxazoline) | Enantioselective Alkynylation | Facial selective dearomatization of quinolinium ions. | nih.gov |
Chiral Pool Approaches Utilizing Defined Precursors
The chiral pool strategy is a powerful method in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comresearchgate.net For the synthesis of this compound, amino acids, particularly L-lysine, serve as a logical and frequently used chiral precursor, directly mirroring the biosynthetic pathway. mdpi.comwikipedia.orgnih.gov
In the natural biosynthesis, L-lysine is decarboxylated to form cadaverine (B124047), which undergoes oxidative deamination and subsequent cyclization to form the quinolizidine core. wikipedia.orgfrontiersin.org Chemical syntheses have been developed to mimic this process. For example, L-lysine can be transformed into a key piperidine (B6355638) intermediate, which then undergoes further cyclization to yield the quinolizidine skeleton. This approach inherently sets the stereochemistry at the C-1 position based on the chirality of the starting amino acid.
Other chiral pool sources include different amino acids like tryptophan and threonine, which can be manipulated to form key heterocyclic intermediates. mdpi.com For instance, a strategy reported by Davies and coworkers utilized a β-amino ester derived from the conjugate addition of a lithium amide reagent to an α,β-unsaturated ester. rsc.org This enantiopure β-amino ester serves as a defined precursor that undergoes a double ring-closure to construct the quinolizidine scaffold. rsc.org This method highlights how chirality, introduced early from an amino-acid-derived reagent, can direct the formation of subsequent stereocenters. rsc.org
Table 2: Chiral Pool Precursors for (-)-Lupinine Synthesis
| Chiral Precursor | Key Intermediate | Synthetic Strategy | Reference |
|---|---|---|---|
| L-Lysine | Cadaverine / Piperidine derivatives | Biomimetic cyclization | wikipedia.orgnih.gov |
Enzymatic and Biocatalytic Synthesis Pathways
Biocatalysis has emerged as a compelling alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.comnih.gov For the synthesis of chiral alcohols like (-)-lupinine, enzyme-mediated processes and whole-cell biotransformations are particularly advantageous. nih.govnih.gov
Enzyme-Mediated Reductions for Chiral Alcohol Formation
The final step in many syntheses of this compound involves the reduction of a prochiral ketone, quinolizidin-1-one. Achieving high enantioselectivity in this step is crucial. Alcohol dehydrogenases (ADHs) are a class of enzymes well-suited for this transformation. nih.govmdpi.com
These enzymes, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), can reduce ketones to alcohols with exceptional stereoselectivity. nih.govresearchgate.net By selecting an appropriate ADH, either the (R)- or (S)-enantiomer of the alcohol can be produced. For the synthesis of (-)-lupinine, an (R)-selective ADH would be employed to reduce the precursor ketone. The process often incorporates a cofactor regeneration system, for example, using a sacrificial alcohol like isopropanol (B130326) or an enzyme like glucose dehydrogenase (GDH) to regenerate the consumed NADPH/NADH, making the process more economically viable. nih.govresearchgate.net The use of isolated enzymes is often preferred as it can lead to higher volumetric productivity and avoids potential side reactions that may occur in whole-cell systems. nih.gov
Microbial Whole-Cell Biotransformations
Instead of using isolated enzymes, it is also possible to use whole microbial cells as the biocatalyst. nih.gov This approach leverages the cell's own enzymatic machinery and cofactor regeneration systems. nih.gov Organisms such as Rhodococcus and various yeasts are known to possess a wide range of reductase enzymes capable of stereoselectively reducing ketones. mdpi.com
In the context of quinolizidine alkaloid synthesis, a microbial system could be engineered to express the necessary enzymes for the conversion of a simple precursor, or even lysine, into the target molecule. nih.govnih.gov For example, a whole-cell system could be designed to perform the key reduction of quinolizidin-1-one to (-)-lupinine. An efficient single-stage fermentation-biotransformation process can be developed where the microorganism is first grown and then the substrate is added for conversion. mdpi.com This strategy simplifies the process by eliminating the need for enzyme purification and external cofactor addition, although it may require more extensive optimization to minimize competing metabolic pathways and maximize product yield. nih.gov
Total Synthesis of this compound
Convergent and Linear Synthetic Schemes
A convergent synthesis , in contrast, involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) in the later stages of the synthesis (A → B; C → D; then B + D → Product). wikipedia.orgscholarsresearchlibrary.comyoutube.com This approach is generally more efficient for complex molecules, as it allows for the accumulation of material in shorter, parallel synthetic sequences, and a low-yielding coupling step occurs late in the synthesis, thus not wasting a long linear chain of intermediates. uniurb.it
An example of a highly efficient synthesis of (-)-lupinine that incorporates convergent principles was reported by Santos and colleagues. wikipedia.org Their 8-step synthesis involved the asymmetric addition of starting materials, followed by a series of transformations including a key double Mitsunobu reaction to invert stereochemistry and later reduce an acid to the target alcohol. wikipedia.org Similarly, the synthesis by Davies et al., which involves the coupling of an enantiopure lithium amide reagent with a ζ-substituted α,β-unsaturated ester to form a key fragment that then undergoes a tandem cyclization, can be viewed as having convergent character. rsc.org These advanced strategies demonstrate a move towards more efficient and elegant solutions for the construction of this compound.
Key Stereocontrol Elements in Reaction Cascades
Reaction cascades, or domino reactions, are highly efficient processes that form multiple chemical bonds in a single sequence without isolating intermediates. In the context of chiral octahydroquinolizine synthesis, the success of these cascades hinges on precise control over the stereochemical outcome of each step. Several key elements are instrumental in achieving this control.
Organocatalysis: The use of small, chiral organic molecules as catalysts has become a powerful tool. For instance, an L-proline catalyzed intramolecular Mannich reaction has been used as a key step in a concise, three-step asymmetric total synthesis of (+)-epilupinine. nih.govacs.org In this approach, the chiral catalyst directs the formation of a specific enantiomer from an achiral precursor. Similarly, organocatalytic aza-conjugate additions have been employed to efficiently create the piperidine ring system, a core component of the quinolizidine skeleton, in a diastereoselective manner. chemistryviews.org The choice of N-protecting group on the substrate can have a dramatic and unanticipated effect on the outcome of organocatalytic cascades, determining whether the reaction proceeds to a chiral 1,4-dihydroquinoline (B1252258) or aromatizes to a quinoline. nih.gov
Catalyst-Controlled Diastereoselectivity: In many synthetic routes, the stereochemistry is established through catalyst control, where the chiral catalyst or ligand dictates the stereochemical pathway, overriding the inherent preference of the substrate. Synergistic catalysis, using a combination of catalysts like a copper-Pybox complex and a chiral benzotetramisole, has been shown to generate products with two vicinal chiral centers in high yields with excellent diastereo- and enantioselectivities. nih.gov This dual-catalyst approach allows for the precise and independent activation of different parts of the reacting molecules.
Substrate-Controlled Diastereoselectivity: Alternatively, stereocontrol can be exerted by a chiral center already present in the substrate. This is often achieved by starting with a molecule from the "chiral pool," a collection of inexpensive, enantiopure natural products. In the synthesis of the eastern quinolizidine portion of himeradine A, an intramolecular heteroatom Michael addition was used to set a key stereocenter with high diastereoselectivity, guided by the existing stereochemistry of the molecule. nih.gov
Enzymatic Cascades: Biocatalysis offers exceptional stereocontrol. Enzymatic cascades using imine reductases (IREDs), often in combination with other enzymes like transaminases or oxidases, can produce chiral piperidines and other heterocyclic compounds from simple starting materials. researchgate.net These enzymatic processes operate under mild conditions and exhibit remarkable selectivity, making them an attractive method for constructing the building blocks of quinolizidine alkaloids.
The following table summarizes key stereocontrol strategies in the synthesis of quinolizidine derivatives.
| Stereocontrol Strategy | Key Reaction Type | Catalyst/Reagent Example | Target/Intermediate | Reference |
|---|---|---|---|---|
| Organocatalysis | Intramolecular Mannich Reaction | L-proline | (+)-Epilupinine | nih.govacs.org |
| Organocatalysis | Aza-conjugate addition | Chiral organocatalyst | 3-methyl-2,6-cis-piperidine | chemistryviews.org |
| Synergistic Catalysis | Cascade Reaction | Cu-Pybox / Chiral Benzotetramisole | 3,4-dihydroquinolin-2-ones | nih.gov |
| Substrate Control | Intramolecular Michael Addition | N/A (Internal stereocenter) | Quinolizidine portion of Himeradine A | nih.gov |
Development of Novel Synthetic Routes to Octahydroquinolizine Derivatives
The quest for more efficient and versatile methods for synthesizing octahydroquinolizines continues to drive innovation in synthetic organic chemistry. Researchers are exploring new ways to construct the bicyclic core and are increasingly incorporating principles of sustainability into their designs.
Exploration of New Disconnection Strategies
Retrosynthetic analysis, or the process of "disconnecting" a target molecule into simpler precursors, is fundamental to planning a synthesis. Devising new disconnection strategies can lead to more convergent and efficient routes.
Traditionally, syntheses of quinolizidines often involve the sequential formation of the two piperidine rings. However, novel strategies are emerging:
Sequential Ring Closure: One effective strategy for (-)-lupinine involved the reaction of an enantiopure tertiary dibenzylamine (B1670424) that undergoes two sequential ring-closures, with the added benefit of concomitant N-debenzylation to form the quinolizidine scaffold. rsc.org
Imino-Diels-Alder and Aza-Michael Reactions: A powerful approach involves using an imino-Diels-Alder reaction to form a key tetrahydropyridine intermediate. This can be followed by an intramolecular aza-Michael reaction to close the second ring, forming the quinolizidine core. mdpi.com This strategy has been applied to the synthesis of various C-6 alkylated quinolizidines. mdpi.com
Aldol Cascade Disconnection: Inspired by other areas of natural product synthesis, an aldol cascade reaction using an organocatalyst like proline can be used to construct a bicyclic intermediate in a single step with high enantiomeric excess. pharmtech.com This type of disconnection, which forms a carbon-carbon bond early in the process, represents a highly efficient way to build molecular complexity.
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. These principles are increasingly being applied to the synthesis of complex molecules like chiral octahydroquinolizines.
Biocatalysis: The use of enzymes is a cornerstone of green chemistry. The biosynthesis of quinolizidine alkaloids in plants, which starts from the amino acid L-lysine, is a model of efficiency. nih.govnih.gov Laboratory syntheses are beginning to adopt this approach. For example, biocatalytic processes can be used to create chiral intermediates, reducing the need for traditional chiral auxiliaries or catalysts that may be expensive or based on heavy metals. researchgate.net
Process Optimization: The development of continuous flow technologies offers a greener alternative to traditional batch processing. Flow chemistry can improve reaction efficiency, minimize reagent and solvent use, and allow for safer handling of hazardous intermediates. scirea.org
Challenges and Future Directions in Chiral Octahydroquinolizine Synthesis
Despite significant progress, the synthesis of chiral octahydroquinolizines remains a challenging endeavor. chemistryviews.org Addressing these challenges is a key focus of current and future research.
Current Challenges:
Stereoselectivity: Achieving perfect control over all stereocenters, especially in molecules with multiple chiral centers, remains a primary hurdle. The synthesis of a specific diastereomer while avoiding others can be difficult. scirea.org
Substrate Scope: Many highly effective catalytic systems are limited to a narrow range of substrates. Expanding the applicability of these methods to a wider variety of starting materials is a significant challenge. mdpi.com
Cost and Scalability: The catalysts and reagents used in asymmetric synthesis, particularly those based on precious metals or complex chiral ligands, can be expensive. scirea.org Scaling up these intricate, multi-step syntheses from the laboratory to an industrial scale presents both economic and practical difficulties. scirea.org
Atropisomerism: A subtle but important challenge in related heterocyclic systems is atropisomerism, a type of chirality arising from restricted rotation around a single bond. While often overlooked, different atropisomers can have vastly different biological activities, and controlling their formation adds another layer of complexity to synthesis. nih.gov
Future Directions:
Elucidation of Biosynthetic Pathways: The natural synthesis of quinolizidine alkaloids is still not fully understood, with several key enzymes in the pathway yet to be identified. rsc.org A complete understanding of this natural blueprint could unlock new, highly efficient biocatalytic or chemoenzymatic routes. nih.govrsc.org
Development of Novel Catalysts: The future will likely see the development of more robust, efficient, and cheaper catalysts. This includes new organocatalysts, earth-abundant metal catalysts, and engineered enzymes designed for specific transformations. mdpi.com
Photoredox Catalysis: Light-driven photoredox catalysis is an emerging area that offers new ways to form reactive intermediates under very mild conditions. Applying these methods to construct axially chiral molecules and other complex structures is a promising frontier. mdpi.com
Interdisciplinary Approaches: The future of synthesis will involve greater integration of fields like computational chemistry for catalyst design, high-throughput screening for reaction discovery, and chemical biology to explore the therapeutic potential of newly synthesized compounds. acs.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and thermodynamics of (R)-1-(Octahydro-quinolizin-1-yl)-methanol, commonly known as (+)-lupinine. Density Functional Theory (DFT) is a widely used method for this purpose.
Theoretical studies on lupinine (B175516) and its stereoisomers, such as epilupinine, have been conducted to determine their structural and spectroscopic properties. chemistry.kz Calculations using DFT with the B3LYP functional and basis sets like 6-31G(d) and cc-pVDZ have been employed to obtain equilibrium geometry, harmonic vibrational frequencies, and infrared intensities. chemistry.kz The geometric parameters derived from these calculations show good agreement with experimental data from X-ray diffraction analysis. chemistry.kz
Quantum-chemical studies on derivatives of lupinine also provide valuable data. For instance, calculations on molecules like 1-((4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine have been performed to analyze their geometrical characteristics. researchgate.netksu.kzksu.kz These studies help in understanding the molecule's conformational states and the localization of boundary molecular orbitals, which can indicate reactive sites for potential chemical modifications. researchgate.netksu.kz
Key energetic and electronic properties calculated for lupinine and its analogues include:
Total Electronic Energy: Represents the total energy of the molecule's electrons. chemistry.kz
Zero-Point Energy: The vibrational energy a molecule possesses even at absolute zero temperature. chemistry.kz
Rotational Constants: Related to the molecule's moments of inertia. chemistry.kz
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability. ucsb.edu
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. brunel.ac.uk For a flexible molecule like this compound, MD simulations are essential for exploring its conformational space—the full range of three-dimensional shapes the molecule can adopt. mdpi.comnih.gov
The process involves solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. brunel.ac.uk This allows for the sampling of different conformational states and the evaluation of their relative energies and populations. nih.govmdpi.com While specific MD simulation studies focused solely on this compound are not widely documented in the reviewed literature, the methodology is broadly applied to similar alkaloids and organic molecules. nih.govnih.gov
Key aspects of MD simulations for conformational analysis include:
Force Fields: A set of empirical energy functions (e.g., AMBER, CHARMM) is used to calculate the forces between atoms and the potential energy of the system. nih.gov
Solvent Modeling: The effect of the solvent (e.g., water) is often included to simulate realistic physiological conditions, which can significantly influence conformational preferences. mdpi.com
Enhanced Sampling Techniques: To overcome energy barriers and explore the conformational landscape more efficiently within a feasible simulation time, methods like accelerated MD (aMD) may be used. nih.gov
Analysis of MD trajectories can reveal the root-mean-square deviation (RMSD) to monitor structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration to assess the molecule's compactness. mdpi.commdpi.com
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as lupinine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. lupinepublishers.com It is a cornerstone of structure-based drug design and is frequently used in virtual screening to identify potential drug candidates from large libraries of compounds.
Molecular docking studies have been performed on lupinine derivatives to predict their interactions with specific biological targets, notably acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govmdpi.com In these studies, the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is used as a receptor. mdpi.comresearchgate.net
The docking process places the ligand into the binding site of the receptor and calculates a score that estimates the binding affinity. For example, a triazole derivative of lupinine was docked into the AChE binding site (PDB code: 4EY7) to visualize its potential interactions. mdpi.comresearchgate.net Such studies help in predicting whether a compound is likely to bind to a target and what forces (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. lupinepublishers.com This predictive power is crucial for prioritizing compounds for synthesis and experimental testing. nih.gov
Beyond predicting binding, molecular docking provides detailed insights into the specific binding mode and interaction profile of the ligand. nih.govresearchgate.net This involves identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand.
For a potent triazole derivative of lupinine, docking studies revealed its potential interaction with the AChE binding site. mdpi.com The analysis can pinpoint specific interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor. researchgate.net
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, which is a major driving force for binding. lupinepublishers.com
π-π Stacking: Interactions between aromatic rings.
Cation-π Interactions: An electrostatic interaction between a cation and the face of an aromatic ring.
For instance, docking poses of lupinine derivatives in the AChE active site show the ligand positioned within a hydrophobic pocket embraced by specific residues. researchgate.net By comparing the binding modes of different derivatives, researchers can understand why some compounds are more potent than others, guiding the rational design of new molecules with improved affinity and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgnih.gov The focus of this section is on the molecular descriptors used in QSAR models, which are numerical representations of a molecule's physicochemical properties. jocpr.com
In a study involving lupinine esters, a QSAR model was developed to distinguish between active and inactive acetylcholinesterase inhibitors. nih.govmdpi.com This model was built using molecular descriptors calculated with software like SwissADME. nih.govresearchgate.net Such descriptors quantify various aspects of the molecule's structure.
Common categories of molecular descriptors used in QSAR studies include: nih.govmdpi.com
Constitutional Descriptors: Reflect the basic composition of the molecule (e.g., molecular weight, number of atoms, number of rings). ucsb.edu
Topological Descriptors: Describe the connectivity of atoms in the molecule (e.g., branching indices). nih.gov
Geometrical (3D) Descriptors: Depend on the 3D coordinates of the atoms (e.g., molecular surface area, volume). nih.gov
Physicochemical Descriptors: Relate to properties like lipophilicity (e.g., LogP), polarizability, and electronic properties. sysrevpharm.org
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
A QSAR study on lupinine esters identified five key physicochemical features that could differentiate active from inactive compounds. nih.govresearchgate.net These descriptors serve as the basis for a predictive model that can be used to screen new, unsynthesized lupinine derivatives for their potential activity, thereby streamlining the discovery process. mdpi.com
Derivatization and Analogue Synthesis for Structure Interaction Studies
Systematic Functionalization of (R)-1-(Octahydro-quinolizin-1-yl)-methanol
Systematic functionalization of this compound can be approached by modifying its key functional group, the primary hydroxyl group, or by introducing substituents onto the octahydroquinolizine core. Much of the available research has focused on its stereoisomer, lupinine (B175516), which serves as a valuable proxy for understanding potential synthetic transformations.
Modification of the Hydroxyl Group
The primary hydroxyl group of the hydroxymethyl moiety at the C-1 position is a prime target for chemical modification. Derivatization at this position can significantly alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its molecular recognition profile.
One notable example of such modification is the synthesis of 1,2,3-triazole derivatives of lupinine. nih.gov This involves a multi-step process beginning with the activation of the hydroxyl group. The reaction of lupinine with methanesulfonyl chloride in the presence of triethylamine (B128534) converts the alcohol into a good leaving group, the corresponding methanesulfonate, with a high yield of 93%. nih.gov This intermediate is then treated with sodium azide (B81097) in dimethylformamide (DMF) to produce 1-(azidomethyl)octahydro-1H-quinolizine. nih.gov This azide derivative serves as a key building block for the introduction of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov By reacting the azide with various substituted acetylenes, a library of (1S,9aR)-1-(((1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives can be generated. nih.gov For instance, reaction with propargyl alcohol or 2-methylbut-3-in-2-ol yields triazoles with hydroxyalkyl substituents. nih.gov This approach allows for the introduction of a wide range of functionalities onto the parent scaffold, providing a diverse set of molecules for biological evaluation. nih.gov
While direct esterification or etherification of this compound is not extensively detailed in the reviewed literature, these are standard chemical transformations. Esterification could be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions. Similarly, ether synthesis, such as the Williamson ether synthesis, could be employed by first deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. mdpi.com These derivatizations would provide analogues with altered lipophilicity and steric bulk.
Table 1: Synthesis of Lupinine-Based Triazole Derivatives
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Lupinine | Methanesulfonyl chloride, Triethylamine, CH₂Cl₂ | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | 93 |
| 2 | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | Sodium azide, DMF, 70°C | 1-(azidomethyl)octahydro-1H-quinolizine | 61 |
| 3 | 1-(azidomethyl)octahydro-1H-quinolizine, Substituted acetylene | CuSO₄·5H₂O, Sodium ascorbate, DMF, 75°C | (1S,9aR)-1-(((1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives | 77-81 |
Data sourced from a study on lupinine derivatization. nih.gov
Substitutions on the Octahydroquinolizine Scaffold
Introducing substituents directly onto the saturated bicyclic core of the octahydroquinolizine system presents a greater synthetic challenge than modifying the exocyclic hydroxyl group. Such modifications generally require more complex, multi-step synthetic sequences starting from simpler precursors, rather than direct functionalization of the pre-formed scaffold.
Research into the synthesis of quinolizidine (B1214090) alkaloids has led to various methods for constructing the core ring system with pre-installed substituents. oup.comacs.orgwikipedia.org These strategies often involve intramolecular cyclization reactions. For example, the synthesis of quinolizidine analogues can be achieved through the cyclization of piperidine-containing enaminone intermediates. nih.gov However, this process can be challenging and may require protective group strategies and carefully controlled reaction conditions to achieve the desired stereochemistry and yield. nih.gov
The development of stereoselective synthetic methods is crucial for accessing specific isomers with defined substitutions on the quinolizidine skeleton. acs.org For instance, organocatalytic aza-conjugate addition reactions have been employed for the diastereoselective synthesis of 3-methyl-2,6-cis-piperidine rings, which are key intermediates for building functionalized quinolizidines. oup.com
Design and Synthesis of Stereoisomeric Analogues
The stereochemistry of the quinolizidine scaffold is a critical determinant of its biological activity. The synthesis of stereoisomeric analogues of this compound, such as its epimer at C-1, (+)-epilupinine, allows for a systematic investigation of the influence of stereoisomerism on molecular interactions.
The total synthesis of (+)-epilupinine has been accomplished through various routes. acs.orgacs.org One approach involves an intramolecular nitrile oxide-alkene cycloaddition (INOC) as the key step to construct the quinolizidine skeleton. acs.org Another concise, three-step asymmetric total synthesis of (+)-epilupinine has been reported, which utilizes a cascade reaction involving the removal of a nosyl protecting group, intramolecular dehydrative condensation, and an intramolecular Mannich reaction catalyzed by L-proline. acs.org
A synthesis of all four stereoisomers of lupinine has also been reported, providing access to the complete set of diastereomers and enantiomers, which is invaluable for detailed structure-activity relationship studies. wikipedia.org
Preparation of Derivatives for Probing Molecular Targets in vitro
To investigate the molecular targets and mechanisms of action of this compound, derivatives designed for specific in vitro assays are required. These can include compounds with reporter tags, such as fluorescent labels or radiolabels, as well as photoaffinity probes for identifying binding partners.
While specific examples for this compound are scarce, the derivatization of its stereoisomer, lupinine, provides insights into potential strategies. For example, the synthesis of lupinine-based triazole derivatives has been undertaken to evaluate their acetylcholinesterase (AChE) inhibitory activity. nih.gov In one study, a library of 13 new lupinine triazole derivatives, along with 50 commercial lupinine-based esters, were screened against AChE. nih.gov This type of targeted synthesis and screening allows for the identification of pharmacophores and the development of more potent and selective inhibitors. nih.gov
The principles of photoaffinity labeling could also be applied to the quinolizidine scaffold. nih.govnih.gov This would involve synthesizing a derivative that incorporates a photoreactive group, such as a phenyl azide, diazirine, or benzophenone, and a reporter tag. nih.govnih.gov Upon binding to its target and subsequent photoactivation, a covalent bond is formed, allowing for the identification and characterization of the interacting protein. nih.gov
Structure-Interaction Relationship (SIR) Studies at the Molecular Level
Understanding the relationship between the chemical structure of this compound and its analogues and their interaction with molecular targets is the ultimate goal of derivatization and analogue synthesis.
Correlating Structural Features with Molecular Recognition Profiles
By systematically varying the structure of the lead compound and assessing the biological activity of the resulting derivatives, a structure-interaction relationship (SIR) can be established. For instance, in the study of lupinine derivatives as AChE inhibitors, a Structure-Activity Relationship (SAR) model was developed using linear discriminant analysis. nih.gov This model identified five key physicochemical features that could distinguish between active and inactive compounds, providing a tool for the rational design of more potent inhibitors. nih.gov The study found that a triazole derivative, (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine, was the most potent AChE inhibitor among the 63 lupinine derivatives tested. nih.gov Molecular docking studies suggested that this compound interacts with the AChE binding site. nih.gov
The neurotoxic effects of lupinine are attributed to its activity as a reversible inhibitor of acetylcholinesterase. wikipedia.org At physiological pH, the amine group is protonated and interacts with the anionic site of the enzyme, blocking the access of acetylcholine (B1216132) to the active site. wikipedia.org
The broader class of quinolizidine alkaloids exhibits a wide range of pharmacological effects, which are mediated through interactions with various molecular targets, including enzymes, receptors, and ion channels. acs.orgnih.gov The specific stereochemistry and substitution patterns of these alkaloids are critical for their bioactivity. rsc.org
Identification of Key Pharmacophoric Elements (molecular level)
The identification of key pharmacophoric elements of this compound and its derivatives is essential for designing more potent and selective compounds. A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target. For lupinine and its analogues, several key features have been identified through a combination of synthesis, biological testing, and computational modeling.
A fundamental pharmacophoric element is the tertiary amine within the quinolizidine ring system. At physiological pH, this amine is typically protonated, forming a cation. This positive charge is crucial for the initial ionic interaction with the anionic site of biological targets, such as the acetylcholinesterase (AChE) enzyme. Studies have indicated that this protonated amine interacts with the Trp84 residue in the active site gorge of AChE, anchoring the molecule. This interaction is analogous to that of the endogenous neurotransmitter, acetylcholine.
Molecular docking studies of potent derivatives have further elucidated the key interactions. For instance, the triazole derivative, (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine, a potent mixed-type AChE inhibitor, demonstrates the importance of the substituent introduced at the C-1 position. The docking model reveals that beyond the core quinolizidine interaction, the triazole and the substituted phenyl ring engage in additional interactions within the enzyme's active site, contributing to its enhanced inhibitory activity.
Structure-activity relationship (SAR) models developed from series of lupinine esters have identified key physicochemical features that distinguish active from non-active compounds. These models provide a quantitative understanding of the properties required for potent biological activity, guiding the rational design of new analogues.
The key pharmacophoric elements can be summarized as:
A cationic center: The protonated quinolizidine nitrogen, responsible for the primary ionic interaction with the target's anionic site.
A hydrogen bond donor/acceptor region: The hydroxymethylene group at C-1, or the functional groups introduced through derivatization (e.g., ester or triazole moieties), can participate in hydrogen bonding with the target.
A hydrophobic/aromatic region: The introduction of aromatic or lipophilic groups, such as the substituted phenyl ring in the triazole derivative, can lead to significant improvements in activity through hydrophobic interactions within the binding pocket.
These pharmacophoric features provide a framework for the design and synthesis of novel derivatives of this compound with tailored biological activities.
Interactive Data Tables
Table 1: Derivatization of this compound
| Parent Compound | Derivative Type | Example Substituent | Resulting Compound Class | Investigated Activity | Reference |
| This compound | Triazole | 4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazole | Triazole derivatives | Acetylcholinesterase inhibition, Antimicrobial, Cytotoxic | , |
| This compound | Ester | Various carboxylic acids | Ester derivatives | Acetylcholinesterase inhibition |
Table 2: Key Pharmacophoric Features and Molecular Interactions
| Pharmacophoric Feature | Molecular Moiety | Type of Interaction | Example Target Interaction | Reference |
| Cationic Center | Protonated Quinolizidine Nitrogen | Ionic Interaction | Anionic site of Acetylcholinesterase (Trp84) | |
| Hydrogen Bond Donor/Acceptor | C-1 Hydroxymethylene/Derivative | Hydrogen Bonding | Active site residues of target enzymes | , |
| Hydrophobic/Aromatic Region | Substituted Phenyl (in derivative) | Hydrophobic/Aromatic Interactions | Hydrophobic pockets within the active site |
Biosynthetic Pathways and Natural Product Connections
Role of (R)-1-(Octahydro-quinolizin-1-yl)-methanol as a Biosynthetic Intermediate
This compound, or (-)-lupinine, is a foundational bicyclic quinolizidine (B1214090) alkaloid. nih.govrsc.org The journey from L-lysine to the quinolizidine skeleton begins with the decarboxylation of L-lysine to form cadaverine (B124047). mdpi.com This is followed by oxidative deamination of cadaverine, yielding 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. nih.govnih.gov It is from this intermediate that bicyclic alkaloids like lupinine (B175516) and tetracyclic alkaloids such as sparteine (B1682161) are formed. mdpi.com
While (-)-lupinine is itself an accumulated alkaloid, it also serves as a precursor for further structural elaboration. Through various tailoring reactions, including esterification, it can be converted into more complex QA derivatives. nih.gov For instance, acyltransferases can catalyze the formation of lupinine esters, which are often considered the end products of the biosynthetic pathway and storage forms within the plant. nih.govnih.gov
Enzymology of Quinolizidine Alkaloid Biosynthesis
The elucidation of the QA biosynthetic pathway has been advanced by the identification and characterization of several key enzymes that catalyze critical steps.
Several enzymes have been identified as crucial to the formation of the quinolizidine alkaloid backbone.
Lysine Decarboxylase (LDC): This enzyme catalyzes the first committed step in QA biosynthesis: the decarboxylation of L-lysine to produce cadaverine. frontiersin.orgoup.comnih.gov LDCs from QA-producing plants, such as Lupinus angustifolius, have been cloned and characterized. oup.com Studies have shown that these enzymes are phylogenetically distinct from other plant ornithine decarboxylases. oup.comnih.gov In L. angustifolius, the L/ODC enzyme has been found to be localized in chloroplasts. oup.com
Copper Amine Oxidase (CuAO): Following the formation of cadaverine, a copper amine oxidase is responsible for its oxidative deamination to 5-aminopentanal. nih.govmdpi.comnih.gov This intermediate is unstable and spontaneously cyclizes to form Δ¹-piperideine, a key precursor for the quinolizidine ring system. nih.govnih.gov
Acyltransferases: These enzymes are involved in the modification of the basic quinolizidine skeletons. For example, tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) catalyzes the acylation of tetracyclic alkaloids. mdpi.com Similarly, other acyltransferases are responsible for the esterification of lupinine, forming derivatives that are important for transport and storage. frontiersin.orgnih.gov
Interactive Data Table: Key Enzymes in Quinolizidine Alkaloid Biosynthesis
| Enzyme Name | Abbreviation | Function | Precursor | Product |
| Lysine Decarboxylase | LDC | Catalyzes the first step in QA biosynthesis | L-Lysine | Cadaverine |
| Copper Amine Oxidase | CuAO | Oxidative deamination | Cadaverine | 5-Aminopentanal |
| Tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase | HMT/HLT | Acylation of tetracyclic alkaloids | 13α-hydroxymultiflorine, 13α-hydroxylupanine | 13α-tigloyloxymultiflorine, 13α-tigloyloxylupanine |
Understanding of QA biosynthesis at the molecular level has been significantly enhanced through modern genetic and genomic techniques. nih.gov
Initial progress was made by comparing alkaloid-rich "bitter" cultivars with alkaloid-poor "sweet" cultivars of Lupinus species. frontiersin.org Differential gene expression analyses between these cultivars helped in the identification of candidate genes, including an acyltransferase-like gene in Lupinus angustifolius.
More recently, a combination of genomics, transcriptomics, proteomics, and metabolomics has provided a more integrated view of the pathway. nih.gov Next-generation sequencing and the assembly of genome drafts for species like Lupinus albus have created valuable resources for gene discovery. rsc.orgfrontiersin.org Co-expression analysis, where the expression patterns of unknown genes are correlated with those of known QA biosynthetic genes (like LDC), is a powerful tool for identifying new candidate genes. rsc.org
Furthermore, techniques like Virus-Induced Gene Silencing (VIGS) are being employed for the functional characterization of these candidate genes. frontiersin.org By silencing a specific gene, researchers can observe the effect on the alkaloid profile, thereby confirming the gene's role in the biosynthetic pathway. These approaches have been instrumental in moving from partially purified enzymes to cloned genes and a more complete map of the QA biosynthetic network. frontiersin.orgnih.gov The identification of low-alkaloid gene loci in lupin breeding programs also provides a genetic basis for further pathway elucidation. nih.govfrontiersin.org
Chemotaxonomic Significance in Natural Sources
Quinolizidine alkaloids, including (-)-lupinine, have a distinct distribution within the plant kingdom, making them valuable markers for chemotaxonomy. They are primarily found in the Fabaceae (legume) family, with a particularly high prevalence in the tribe Genisteae, which includes genera such as Lupinus, Genista, Cytisus, Baptisia, and Thermopsis. frontiersin.orgnih.gov
The specific profile of QAs, meaning the types and relative quantities of different alkaloids, can be characteristic of a particular species or even a specific organ within a plant. mdpi.com Each lupin species, for example, produces a unique pattern of a few major QAs alongside several minor ones. mdpi.com This chemical fingerprint can be used to differentiate between closely related species and to understand their evolutionary relationships.
The biosynthesis of these alkaloids occurs mainly in the green, aerial parts of the plant, specifically within the chloroplasts. acs.orgfrontiersin.org From there, they are transported via the phloem to other parts of the plant, including the roots, flowers, and seeds. acs.org A significant accumulation of these defensive alkaloids is often found in the epidermis and in organs crucial for reproduction, such as seeds, where concentrations can be particularly high. acs.org This distribution pattern underscores their ecological role in defending the plant against herbivores and pathogens. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Development of Chiral Separation Techniques
Chiral separation is essential for distinguishing between the enantiomers of a compound, which can have different biological activities. uni-muenchen.de The analysis of chiral molecules can be approached indirectly, by creating diastereomers through derivatization which can then be separated on an achiral column, or directly, by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.com The choice of CSP and mobile phase is critical for achieving effective enantiomeric resolution. nih.govnih.gov
Research Findings: For the separation of chiral amines and related alkaloid structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. nih.gov Columns like Lux Cellulose and Lux Amylose have demonstrated broad applicability. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695), methanol), significantly influences the separation by affecting the interactions between the analyte and the CSP. nih.govnih.gov For instance, protic solvents like methanol (B129727) can compete for hydrogen bonding sites on the CSP, altering retention and resolution. nih.gov While many HPLC-MS/MS methods exist for quantifying quinolizidine (B1214090) alkaloids, including lupinine (B175516), they often focus on achiral separations. nih.govresearchgate.net However, the principles of chiral HPLC are directly applicable for assessing the enantiomeric purity of (R)-1-(Octahydro-quinolizin-1-yl)-methanol.
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC and Their Applications
| Chiral Stationary Phase (CSP) | Selector Type | Common Applications | Reference |
|---|---|---|---|
| Chiralpak® AD/OD | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds, including amines and alkaloids. | nih.gov |
| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Separation of various enantiomers, though may show lower resolution for some compounds compared to other cellulose phases. | nih.gov |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Effective for separating compounds with H-accepting and H-donating groups. | nih.gov |
| Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Used for separating various chiral molecules; performance often compared with cellulose-based phases. | nih.gov |
| Cyclodextrin-based CSPs | e.g., Hydroxypropyl-β-cyclodextrin | Enantioseparation of various pharmaceuticals and other chiral molecules. | nih.govunife.it |
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. uni-muenchen.de This method employs a capillary column coated with a chiral stationary phase. gcms.cz Derivatized cyclodextrins are among the most common and effective CSPs for GC. gcms.czresearchgate.net
Research Findings: The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to differences in retention times. uni-muenchen.de For chiral amines, direct analysis is possible, but sometimes achiral derivatization is performed to enhance volatility and improve chromatographic peak shape. researchgate.net Stationary phases like Chirasil-Val, which anchor a chiral selector to a polysiloxane backbone, and various derivatized cyclodextrin (B1172386) phases (e.g., Rt-βDEXsm) have shown excellent performance in separating a wide array of chiral compounds, including those with structures analogous to lupinine. gcms.czresearchgate.net
Table 2: Examples of Chiral Stationary Phases for Gas Chromatography
| Chiral Stationary Phase | Selector Type | Typical Applications | Reference |
|---|---|---|---|
| Rt-βDEXsm | Substituted β-cyclodextrin | Broad enantiomeric separation of monoterpenes, alcohols, ketones, and pharmaceuticals. | gcms.cz |
| Chirasil-Val | L-valine-tert-butylamide coupled to polysiloxane | Separation of derivatized amino acid enantiomers and other chiral compounds. | researchgate.net |
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly separation technique, often considered a hybrid of GC and HPLC. mdpi.comrsc.org It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. mdpi.com
Research Findings: SFC offers significant advantages for alkaloid analysis, including faster separations and higher efficiency compared to HPLC. mdpi.com The low viscosity of the supercritical CO2 mobile phase allows for high flow rates without generating excessive backpressure. researchgate.net Modifiers such as methanol or ethanol are typically added to the CO2 to increase the mobile phase polarity and solvating power, which is essential for eluting polar compounds like alkaloids. researchgate.net SFC has been successfully applied to the separation of quinolizidine alkaloids from plant extracts. nih.govtautobiotech.com Its high resolving power makes it an excellent choice for assessing the enantiomeric purity of chiral compounds like this compound, capable of separating even diastereoisomers that are challenging for other methods. mdpi.com
Table 3: Typical Parameters for SFC Analysis of Alkaloids
| Parameter | Description | Example Condition | Reference |
|---|---|---|---|
| Mobile Phase | Supercritical CO2 with an organic modifier. | CO2 / Methanol or CO2 / Ethanol | researchgate.net |
| Stationary Phase | Bare silica (B1680970) or chemically modified silica (e.g., 2-ethylpyridine). | Silica 2-ethylpyridine | researchgate.net |
| Pressure | Back pressure is a key parameter influencing fluid density and solvating power. | 10 - 25 MPa | researchgate.netnih.gov |
| Temperature | Affects fluid density and interaction kinetics. | 30 - 65 °C | researchgate.net |
| Additive | An acid or base added to the modifier to improve peak shape for acidic or basic analytes. | Phosphoric acid for acidic compounds. | mdpi.com |
Mass Spectrometry (MS) Techniques for Structural Confirmation and Trace Analysis
Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity and structural information. It is commonly coupled with a chromatographic separation technique (LC-MS or GC-MS).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one. nih.gov Instruments like Quadrupole-Time of Flight (Q-TOF) and Orbitrap are frequently used for this purpose.
Research Findings: HRMS offers high selectivity and sensitivity, making it suitable for both targeted quantification and untargeted screening of quinolizidine alkaloids in complex matrices like plant extracts and biological fluids. nih.gov The ability to obtain accurate mass data for precursor and fragment ions aids significantly in structural elucidation and the confident identification of compounds, distinguishing them from other molecules with the same nominal mass. researchgate.net
Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used for structural elucidation and highly selective quantification. mdpi.com In a typical LC-MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and the resulting product ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity for quantitative analysis. mdpi.com
Research Findings: Several sensitive and reliable HPLC-MS/MS methods have been developed for the simultaneous identification and quantification of lupinine and other quinolizidine alkaloids. nih.govacs.orgnih.gov These methods are carefully optimized by infusing standards to determine the most intense and specific precursor-to-product ion transitions. nih.govresearchgate.net The fragmentation patterns observed in MS/MS spectra provide a structural fingerprint of the molecule, which is invaluable for confirming its identity. researchgate.net Validation of these methods demonstrates excellent performance, with low limits of quantification (LOQ) and good recovery from complex matrices. researchgate.netacs.orgnih.gov
Table 4: UPLC-MS/MS Method Validation Parameters for Quinolizidine Alkaloids Including Lupinine
| Parameter | Lupinine | Angustifoline | Sparteine (B1682161) | Lupanine | 13-Hydroxylupanine | Reference |
|---|---|---|---|---|---|---|
| LOD (μg/L) | 1.737 | 0.503 | 0.887 | 1.300 | 0.870 | acs.org |
| LOQ (μg/L) | 5.211 | 1.509 | 2.661 | 3.901 | 2.610 | acs.org |
| Linearity (R²) | 0.9992 | 0.9997 | 0.9977 | 0.9996 | 0.9996 | acs.org |
| Recovery (%) | 94.4 - 106.2 | 92.5 - 103.5 | 89.5 - 98.7 | 93.3 - 105.5 | 93.7 - 104.9 | nih.gov |
Recovery measured at spike levels of 25, 500, and 2000 μg/kg in lupin beans. nih.gov
Table 5: Compound Names Mentioned in This Article
| Compound Name |
|---|
| This compound |
| 11,12-seco-12,13-didehydromultiflorine |
| 13-Hydroxylupanine |
| Acetonitrile |
| Albine |
| Angustifoline |
| Carbon dioxide |
| Ethanol |
| Gramine |
| Hexane |
| Linalool |
| Lupanine |
| Lupinine |
| Methanol |
| Multiflorine |
Derivatization Strategies for Enhanced Analytical Detection
The analytical detection and quantification of this compound, also known as lupinine, often presents challenges due to its chemical properties. As a polar compound containing a primary alcohol functional group, it has limited volatility, which is a prerequisite for analysis by gas chromatography (GC). researchgate.net To overcome this limitation and enhance its detectability, various derivatization strategies are employed. These methods chemically modify the analyte to increase its volatility, improve its thermal stability, and enhance its chromatographic behavior, leading to sharper peaks and greater sensitivity. nih.govmdpi.com The primary target for derivatization in the this compound molecule is the hydroxyl (-OH) group.
Common derivatization approaches for compounds with hydroxyl groups include silylation and acylation. nih.govnih.gov Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net Acylation, on the other hand, converts the alcohol into an ester, for example, an acetate. This not only increases volatility but can also be advantageous for chiral separations, as the resulting ester derivatives may exhibit better resolution on chiral stationary phases. nih.gov
Detailed Research Findings on Lupinine Derivatization
Detailed synthetic work on this compound has provided specific methodologies for its derivatization, which are directly applicable to the generation of standards for analytical methods or for enhancing detection. One study focused on the chemical modification of the hydroxymethylene group at the C-1 position of the quinolizidine skeleton. nih.gov
The initial step in this synthetic route involves the conversion of the primary alcohol of lupinine into a better leaving group, specifically a mesylate. This was achieved by reacting lupinine with methanesulfonyl chloride in the presence of triethylamine (B128534). The resulting mesylate, ((1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate, was then converted to an azide (B81097) derivative, 1-(azidomethyl)octahydro-1H-quinolizine, by reaction with sodium azide. This azide serves as a key intermediate for the synthesis of a variety of 1,2,3-triazole derivatives via click chemistry. nih.gov The reaction of the azide with different substituted acetylenes in the presence of a copper(I) catalyst yielded a series of novel triazole-containing lupinine derivatives. nih.gov
These derivatization reactions demonstrate that the hydroxyl group of this compound is readily accessible for chemical modification, allowing for the introduction of various functional groups. These modifications can be tailored to enhance detectability by different analytical systems, for instance, by introducing chromophores for UV detection or by increasing the mass for mass spectrometric analysis.
The table below summarizes the reaction conditions and yields for the synthesis of these lupinine derivatives, providing concrete examples of derivatization strategies.
Table 1: Synthesis of this compound Derivatives
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Lupinine | Methanesulfonyl chloride, Triethylamine | Methylene chloride | 0 °C for 30 min, then room temp. for 6 h | ((1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | 93 | nih.gov |
| ((1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | Sodium azide | DMF | Heating | 1-(Azidomethyl)octahydro-1H-quinolizine | 61 | nih.gov |
Applications in Asymmetric Synthesis and Chemical Research
(R)-1-(Octahydro-quinolizin-1-yl)-methanol as a Chiral Building Block
The inherent chirality and functional groups of this compound make it an excellent starting material for the synthesis of more complex chiral molecules. Its quinolizidine (B1214090) core provides a rigid framework, which is often desirable in the design of molecules with specific three-dimensional orientations.
While direct total synthesis of complex natural products starting from this compound is not extensively documented in readily available literature, its structural motif is a key feature in numerous more complex alkaloids. The synthesis of derivatives of (-)-lupinine serves as a foundational step in creating molecules with potential biological activity, thereby acting as a precursor to complex structures. For instance, the synthesis of various ester and triazole derivatives of lupinine (B175516) has been explored to generate compounds with potential therapeutic applications. nih.gov
The general biosynthetic pathway of quinolizidine alkaloids starts from L-lysine, which is converted to cadaverine (B124047) and then cyclizes to form the quinolizidine skeleton. mdpi.comwur.nl This natural pathway highlights the role of the quinolizidine structure as a fundamental unit for a diverse range of alkaloids. Synthetic efforts often mimic these natural pathways, utilizing simpler alkaloids like (-)-lupinine to build more complex structures.
The rigid structure of this compound is an ideal starting point for the development of novel chiral scaffolds. These scaffolds can then be used as ligands in asymmetric catalysis or as frameworks for new classes of compounds with specific properties.
Research has shown that the hydroxyl group of (-)-lupinine can be readily modified to introduce other functional groups, leading to the creation of new chiral molecules. For example, the synthesis of 1,2,3-triazole derivatives of lupinine has been reported. In one such synthesis, (-)-lupinine is first converted to its mesylate, which is then reacted with sodium azide (B81097) to produce the corresponding azido (B1232118) derivative. This azide can then undergo a copper-catalyzed cycloaddition with various alkynes to yield a range of novel triazole-containing chiral scaffolds.
Another example is the synthesis of phosphine (B1218219) and phosphine chalcogenide derivatives from the vinyl ether of lupinine. These derivatives introduce phosphorus-containing functional groups, which are known to be effective ligands in metal-catalyzed reactions. The ability to create such derivatives showcases the utility of this compound as a versatile platform for generating new chiral molecular architectures.
Interactive Data Table: Synthesis of (-)-Lupinine Derivatives as Chiral Scaffolds
| Starting Material | Reagent(s) | Product Type | Potential Application |
| (-)-Lupinine | 1. MsCl, Et3N2. NaN33. Substituted Alkyne, CuSO4, NaAsc | 1,2,3-Triazole derivative | Chiral ligand, Biologically active molecule |
| Vinyl ether of (-)-lupinine | Secondary phosphines/phosphine sulfides | Phosphine/phosphine chalcogenide derivative | Chiral ligand for asymmetric catalysis |
Use as a Chiral Auxiliary in Organic Reactions
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed and can ideally be recovered. nih.gov While the rigid chiral structure of this compound makes it a suitable candidate for a chiral auxiliary, specific and well-documented examples of its use in this capacity, particularly where it is recovered and reused, are limited in the surveyed scientific literature.
The general principle of using a chiral alcohol like (-)-lupinine as an auxiliary would involve its esterification to a prochiral carboxylic acid or a similar substrate. The bulky and stereochemically defined quinolizidine framework would then sterically hinder one face of the molecule, directing the approach of a reagent from the less hindered face and thereby inducing asymmetry in the product. After the reaction, the ester linkage would be cleaved to release the chiral product and recover the (-)-lupinine auxiliary.
While the concept is sound, the practical application and reported efficiency of (-)-lupinine specifically for this purpose are not as prevalent as for other well-known chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam. nih.govscilit.com
Development of Chiral Probes for Fundamental Chemical and Biological Research
Chiral probes are molecules designed to interact selectively with other chiral molecules or environments, often producing a measurable signal (e.g., fluorescence) that can be used for detection, quantification, or imaging. unipi.itnih.gov The development of such probes is crucial for understanding fundamental processes in chemistry and biology, where chirality plays a key role.
The quinolizidine alkaloid scaffold, of which this compound is a primary example, has been investigated for the development of chiral probes. The defined stereochemistry and the presence of a nitrogen atom that can be quaternized or otherwise functionalized make this scaffold suitable for creating molecules that can engage in specific chiral recognition events.
For instance, derivatives of quinolizidine alkaloids have been explored as potential inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the study of neurodegenerative diseases. nih.gov The development of fluorescently labeled inhibitors based on the quinolizidine structure could lead to chiral probes for imaging the distribution and activity of AChE in biological systems. nih.govresearchgate.netrsc.org
Furthermore, the principles of chiral recognition using NMR spectroscopy with chiral solvating agents (CSAs) demonstrate another potential application. unipi.itnih.gov While not a fluorescent probe, a chiral molecule like (-)-lupinine or its derivatives could potentially be used as a CSA to determine the enantiomeric excess of other chiral compounds by inducing diastereomeric shifts in their NMR spectra.
Interactive Data Table: Potential Applications of Quinolizidine-Based Chiral Probes
| Probe Type | Target | Potential Application | Detection Method |
| Fluorescently Labeled Lupinine Derivative | Acetylcholinesterase (AChE) | Imaging enzyme activity in biological systems | Fluorescence Microscopy |
| Lupinine-based Chiral Solvating Agent | Chiral small molecules | Determination of enantiomeric excess | NMR Spectroscopy |
Future Perspectives in Research on R 1 Octahydro Quinolizin 1 Yl Methanol
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The synthesis of complex chiral molecules like (R)-1-(Octahydro-quinolizin-1-yl)-methanol is a significant challenge in organic chemistry. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by enabling rapid and efficient synthetic planning. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields, thereby accelerating the discovery process. mdpi.com
Future research will likely focus on developing bespoke AI models trained on datasets of quinolizidine (B1214090) alkaloid syntheses. These models could predict novel, more efficient pathways to this compound, potentially reducing the number of steps, improving stereoselectivity, and minimizing waste. By integrating retrosynthesis prediction algorithms with forward-reaction models, researchers can design synthetic strategies that are not only theoretically sound but also practically feasible. nih.gov This data-driven approach, often part of a Design-Make-Test-Analyze (DMTA) cycle, can significantly reduce the time and cost associated with bringing new molecular entities from concept to reality. nih.govcam.ac.uk
| Phase | AI/ML Application | Objective |
| Design | Retrosynthesis prediction algorithms and generative models propose novel synthetic routes. | To identify the most efficient and stereoselective pathways to the target molecule. |
| Make | Forward-reaction prediction models and robotic automation platforms execute the synthesis. | To synthesize the compound with high purity and yield based on AI-optimized conditions. cam.ac.uk |
| Test | High-throughput screening and automated analytical techniques profile the molecule's properties. | To rapidly assess the biological activity and chemical characteristics of the synthesized compound. |
| Analyze | ML algorithms analyze structure-activity relationships (SAR) from the test data. | To learn from the results and inform the design of the next generation of molecules or synthetic routes. mdpi.com |
Exploration of Novel Biosynthetic Routes through Synthetic Biology
The natural biosynthesis of quinolizidine alkaloids begins with the amino acid L-lysine, which is converted into cadaverine (B124047) and subsequently cyclized to form the characteristic quinolizidine core. frontiersin.orgnih.govmdpi.com While the general pathway is understood, many of the specific enzymes responsible for the vast diversity of these alkaloids remain uncharacterized. rsc.orgrsc.org Synthetic biology offers powerful tools to elucidate and re-engineer these pathways for the targeted production of specific compounds like this compound.
Future research will involve the discovery and characterization of the complete set of genes and enzymes in the quinolizidine alkaloid pathway. rsc.org By identifying the specific oxidoreductases and other modifying enzymes that lead to the formation of the hydroxymethyl group at the C-1 position, researchers can engineer microbial or plant-based systems for heterologous production. This approach could provide a sustainable and scalable source of the compound, overcoming the limitations of traditional chemical synthesis or extraction from low-abundance natural sources. rsc.org
Table 2: Key Enzyme Classes in Quinolizidine Alkaloid Biosynthesis and Their Potential for Engineering
| Enzyme Class | Function in Natural Pathway | Potential Synthetic Biology Application for Target Compound |
| Lysine Decarboxylase (LDC) | Catalyzes the first committed step: conversion of L-lysine to cadaverine. nih.gov | Overexpression to increase precursor supply and overall pathway flux. |
| Copper Amine Oxidase (CAO) | Oxidizes cadaverine to 5-aminopentanal, which cyclizes to Δ¹-piperideine. nih.gov | Engineering for improved efficiency and substrate specificity. |
| Acyltransferases | Involved in the esterification and modification of the alkaloid scaffold. nih.gov | Knockout or modification to prevent the formation of undesired byproducts. |
| Cytochrome P450 Monooxygenases | Believed to be involved in the various oxidation and hydroxylation steps. | Identification and engineering of a specific P450 to catalyze the hydroxylation leading to the methanol (B129727) group. |
| Alcohol Dehydrogenases | Potentially involved in the final reduction step to form the alcohol. | Characterization and optimization for the stereospecific synthesis of the (R)-enantiomer. |
High-Throughput Screening for Molecular Interaction Profiling
To uncover the potential biological functions and applications of this compound, it is essential to understand its interactions with a wide array of molecular targets. High-throughput screening (HTS) provides the necessary technology to rapidly test a compound against large libraries of proteins, enzymes, receptors, and other biomolecules. This allows for the efficient identification of potential "hits" for drug discovery or other biotechnological uses. nih.gov
Future research will leverage various HTS platforms to build a comprehensive interaction profile for this compound. By screening it against panels of targets associated with various diseases, researchers can quickly identify promising therapeutic areas. This unbiased approach can reveal unexpected activities and provide the starting point for lead optimization campaigns. The combination of HTS with computational methods like molecular docking can further refine the understanding of binding modes and structure-activity relationships. mdpi.com
Table 3: High-Throughput Screening Technologies for Profiling this compound
| HTS Technology | Principle | Application for Target Compound |
| Cell-Based Assays | Measure cellular responses (e.g., gene expression, viability) upon compound treatment. | To identify effects on specific signaling pathways or overall cytotoxicity in various cell lines. |
| Biochemical Assays | Directly measure the effect of the compound on a purified target (e.g., enzyme inhibition). | To determine specific enzyme or receptor binding and quantify interaction affinity (e.g., IC₅₀, Kᵢ). |
| Label-Free Detection | Techniques like Surface Plasmon Resonance (SPR) detect binding events without modifying the compound or target. | To study binding kinetics (on/off rates) and affinity in real-time. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify phenotypic changes in cells. | To assess complex cellular effects, such as changes in morphology or protein localization. |
Advanced Spectroscopic Techniques for Dynamic Molecular Studies
Understanding the precise three-dimensional structure and conformational dynamics of a chiral molecule like this compound is fundamental to elucidating its mechanism of action. While standard analytical techniques provide basic structural information, advanced spectroscopic methods are required to probe the molecule's dynamic behavior in solution and its interactions with biological targets at an atomic level.
Future research will increasingly employ sophisticated spectroscopic techniques to study this compound. For instance, recent advancements in Nuclear Magnetic Resonance (NMR) spectroscopy now allow for the direct determination of a molecule's chirality, a feature previously difficult to achieve with this method. helmholtz.de Techniques like Raman Optical Activity (ROA) can provide detailed conformational information of chiral molecules in solution. rsc.org These methods, often combined with computational modeling, will provide a dynamic picture of this compound, revealing how its structure adapts upon binding to a target and how this influences its function.
Table 4: Advanced Spectroscopic Methods for the Study of this compound
| Spectroscopic Technique | Information Provided | Relevance for Target Compound |
| 2D NMR (e.g., NOESY, ROESY) | Provides through-space correlations between protons, revealing spatial proximity. | To determine the 3D conformation and relative stereochemistry of the quinolizidine ring system in solution. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | To determine the absolute configuration and study conformational equilibria of the chiral molecule. chromatographyonline.com |
| Raman Optical Activity (ROA) | A scattering technique sensitive to molecular chirality and conformation. rsc.org | To inspect the detailed structure and conformation in aqueous solutions, mimicking biological conditions. rsc.orgresearchgate.net |
| Chiral-Specific NMR | Emerging NMR techniques designed to directly distinguish between enantiomers. helmholtz.de | To confirm enantiomeric purity and study chiral recognition mechanisms during molecular interactions. helmholtz.de |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (R)-1-(Octahydro-quinolizin-1-yl)-methanol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosols are generated .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure (GHS H335: May cause respiratory irritation) .
- Storage : Store at 2–8°C in sealed, dry containers to prevent hygroscopic degradation. Contradictory reports suggest some suppliers recommend room temperature storage, so validate stability under local conditions .
- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent dust formation .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis : Use H and C NMR in deuterated solvents (e.g., CDCl) to verify stereochemistry. Compare peaks with literature data for quinolizidine alkaloids (e.g., (-)-Lupinine, a known synonym) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO, MW 169.26 g/mol) .
- Chromatography : Employ reverse-phase HPLC with a C18 column (UV detection at 210–220 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Temperature : Most SDS recommend 2–8°C, but one source permits room temperature if sealed in dry conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to determine local suitability .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition into toxic fumes (e.g., hydrogen bromide) .
Advanced Research Questions
Q. What methodological approaches resolve stereochemical challenges during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., chiral amines) to enforce stereochemical control during ring closure .
- Asymmetric Catalysis : Explore Pd-catalyzed hydrogenation with chiral ligands (e.g., BINAP) to reduce intermediate imines enantioselectively .
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates. Cross-validate with optical rotation data (e.g., [α] for (-)-Lupinine) .
Q. How can researchers address discrepancies in reported physicochemical properties across literature sources?
- Methodological Answer :
- Case Study (Storage Conditions) : While Angene recommends 2–8°C, Aaron Chemicals permits room temperature. Resolve contradictions by:
- Conducting thermogravimetric analysis (TGA) to assess moisture sensitivity.
- Monitoring degradation via HPLC under both conditions for 6 months .
- Data Reproducibility : Use Open Science frameworks to share raw NMR/MS datasets, enabling cross-lab validation .
Q. What advanced analytical techniques are critical for studying degradation pathways under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h). Monitor by LC-MS for breakdown products (e.g., quinolizidine ring-opening) .
- Oxidative Stress : Treat with 3% HO at 50°C. Identify radicals via electron paramagnetic resonance (EPR) .
- Computational Modeling : Use DFT calculations (Gaussian 16) to predict degradation intermediates and validate with tandem MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
